![molecular formula C13H10FNO3 B6334859 6-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% CAS No. 887982-75-4](/img/structure/B6334859.png)
6-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95%
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Overview
Description
6-(5-Fluoro-2-methoxyphenyl)picolinic acid (also known as 6-FMP or FMPA) is an organic compound belonging to the class of picolinic acids. It is a colorless crystalline solid that is soluble in water and organic solvents. 6-FMP is used in various scientific and industrial applications such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds.
Scientific Research Applications
6-FMP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds such as 5-fluoro-2-methoxybenzyl alcohol, 5-fluoro-2-methoxybenzaldehyde, and 5-fluoro-2-methoxybenzoic acid. It has also been used in the synthesis of a variety of heterocyclic compounds such as 5-fluoro-2-methoxy-3-thiophenecarboxylic acid, 5-fluoro-2-methoxy-3-pyridinecarboxylic acid, and 5-fluoro-2-methoxy-3-oxazolidin-2-one. 6-FMP has also been used in the synthesis of a variety of pharmaceutical compounds such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents.
Mechanism of Action
The mechanism of action of 6-FMP is not completely understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
6-FMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds. In addition, 6-FMP has been shown to have anticonvulsant, anti-inflammatory, and antineoplastic effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-FMP in laboratory experiments is its versatility. It can be used in a variety of different experiments and can be used to synthesize a variety of different compounds. However, one limitation of using 6-FMP in laboratory experiments is its toxicity. 6-FMP is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for 6-FMP research. One potential direction is the development of more efficient and cost-effective synthesis methods for 6-FMP. Another potential direction is the development of new pharmaceuticals and agrochemicals based on 6-FMP. Additionally, there is potential for further research into the biochemical and physiological effects of 6-FMP and its potential applications in medicine and agriculture. Finally, there is potential for further research into the mechanism of action of 6-FMP and its potential applications as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Synthesis Methods
6-FMP can be synthesized in two steps. First, the compound 5-fluoro-2-methoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form the intermediate compound 5-fluoro-2-methoxy-3-oxobutanoic acid. The acid is then reacted with pyridine to form 6-FMP.
properties
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUFJHBWJCNUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoro-2-methoxyphenyl)picolinic acid |
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